molecular formula C19H16ClF3N4O3 B1681347 Tosufloxacin hydrochloride CAS No. 104051-69-6

Tosufloxacin hydrochloride

カタログ番号: B1681347
CAS番号: 104051-69-6
分子量: 440.8 g/mol
InChIキー: CIHZSSCESOLBRQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

トスフロキサシン塩酸塩は、広範囲の抗菌作用で知られるフルオロキノロン系抗生物質です。グラム陽性菌、クラミジア、嫌気性菌に対して特に有効です。 この化合物は、皮膚、呼吸器系、泌尿器系、婦人科、眼科、耳鼻咽喉科、歯科などの感染症の治療に使用されます .

準備方法

合成経路と反応条件

トスフロキサシン塩酸塩の合成には、7-(3-アミノピロリジン-1-イル)-1-(2,4-ジフルオロフェニル)-6-フルオロ-4-オキソ-1,4-ジヒドロ-1,8-ナフチリジン-3-カルボン酸エチルエステルという重要な中間体が関与します。 この中間体は、有機溶媒中でp-メチルベンゼンスルホン酸一水和物と反応させ、水との混合溶媒中でトスフロキサシンp-トルエンスルホン酸塩一水和物を生成します . 反応条件には、薬物濃度40 mg/mL、圧力16 MPa、温度35°C、溶液流速1 mL/minが含まれます .

工業的生産方法

トスフロキサシン塩酸塩の工業的生産には、超臨界二酸化炭素を用いた溶液強化分散 (SEDS) を用いて、ヒドロキシプロピル-β-シクロデキストリンとの包接化合物を調製する方法が用いられます。 この方法は、水に溶けにくいトスフロキサシン塩酸塩の溶解度と溶解性を大幅に改善します .

科学的研究の応用

Antimicrobial Activity

Tosufloxacin hydrochloride demonstrates notable efficacy against a wide range of pathogens. Its antimicrobial spectrum includes:

  • Gram-positive Bacteria : Particularly effective against strains such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative Bacteria : Comparable activity to ciprofloxacin against Enterobacteriaceae and Pseudomonas species.
  • Anaerobic Bacteria : Effective in treating infections caused by anaerobic organisms.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Tosufloxacin against various bacterial isolates:

Bacterial SpeciesMIC (µg/ml)
Macrolide-resistant Mycoplasma pneumoniae0.25
Macrolide-sensitive Mycoplasma pneumoniae0.5
Salmonella spp.Notable activity
Shigella spp.Notable activity
Campylobacter spp.Notable activity
Aeromonas hydrophilaNotable activity
Vibrio spp.Notable activity

Clinical Applications

Tosufloxacin is indicated for the treatment of various infections, including:

  • Skin Infections
  • Respiratory Tract Infections
  • Urinary Tract Infections
  • Gynecologic Infections
  • Ophthalmologic Infections
  • Otolaryngologic Infections
  • Dental Infections

Clinical studies have shown that Tosufloxacin is particularly effective in treating gastrointestinal infections caused by pathogens such as Salmonella and Shigella, especially in strains resistant to other antibiotics .

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry : Used in the preparation of inclusion complexes to enhance solubility and dissolution rates.
  • Biology : Effective against bacterial persisters, making it a valuable tool for studying bacterial persistence mechanisms.
  • Pharmaceutical Industry : Employed in the development of new antibacterial agents due to its broad-spectrum activity and unique properties compared to other fluoroquinolones.

In Vitro Studies

A comparative study demonstrated that Tosufloxacin exhibited superior activity against gastrointestinal pathogens compared to other fluoroquinolones .

Clinical Observations

While effective, Tosufloxacin is associated with potential risks typical of fluoroquinolones, including cartilage toxicity in children and severe adverse effects such as thrombocytopenia and nephritis .

Resistance Patterns

Research indicates that resistance can develop among enteric bacteria. Strains resistant to nalidixic acid showed compromised susceptibility to all tested fluoroquinolones, including Tosufloxacin .

Safety Profile

Despite its efficacy, Tosufloxacin has a controversial safety profile compared to other fluoroquinolones. It has been linked to severe adverse effects like thrombocytopenia and nephritis . A case report detailed an instance of acute generalized exanthematous pustulosis induced by Tosufloxacin, highlighting the need for cautious use and monitoring during therapy .

作用機序

トスフロキサシン塩酸塩は、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することで効果を発揮します。これらの酵素は、細菌のDNA複製、転写、修復、組換えに不可欠です。 トスフロキサシン塩酸塩は、これらの酵素を阻害することで、細菌の細胞分裂を阻止し、細胞死を引き起こします .

類似の化合物との比較

トスフロキサシン塩酸塩は、細菌のパーシスターに対する高い活性を持つ点で、他のフルオロキノロン系抗生物質とは異なります。類似の化合物には、クリナフロキサシン、サラフロキサシン、ドキシサイクリン、チオストレプトン、クロロサリチルアニリドなどがあります。 これらの化合物の中で、トスフロキサシン塩酸塩は最も高い抗パーシスター活性を持ち、 in vitro で2日以内に黄色ブドウ球菌のパーシスターを完全に根絶することが可能です .

類似化合物との比較

Tosufloxacin hydrochloride is unique among fluoroquinolones due to its high activity against bacterial persisters. Similar compounds include clinafloxacin, sarafloxacin, doxycycline, thiostrepton, and chlorosalicylanilide. Among these, this compound has the highest anti-persister activity, which can completely eradicate Staphylococcus aureus persisters within two days in vitro .

生物活性

Tosufloxacin hydrochloride is a fluoroquinolone antibiotic that exhibits significant antibacterial activity against a wide range of pathogens. This article explores its biological activity, pharmacological properties, and clinical implications, supported by data tables and relevant research findings.

  • Molecular Formula : C19H15F3N4O3·ClH
  • Molecular Weight : 440.804 g/mol
  • Stereochemistry : Racemic
  • Optical Activity : ( + / - )
  • Defined Stereocenters : 0 / 1

Tosufloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis, ultimately resulting in bacterial cell death .

Antimicrobial Spectrum

Tosufloxacin demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against:

  • Gram-positive organisms : Particularly active against various strains compared to other fluoroquinolones.
  • Gram-negative organisms : Comparable efficacy to ciprofloxacin against Enterobacteriaceae and Pseudomonas species .

Comparative Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Tosufloxacin against various bacterial isolates:

Bacterial SpeciesMIC (µg/ml)
Macrolide-resistant Mycoplasma pneumoniae0.25
Macrolide-sensitive Mycoplasma pneumoniae0.5
Salmonella spp.Notable activity
Shigella spp.Notable activity
Campylobacter spp.Notable activity
Aeromonas hydrophilaNotable activity
Vibrio spp.Notable activity

Clinical Applications

Tosufloxacin is indicated for the treatment of various infections, including:

  • Skin infections
  • Respiratory tract infections
  • Urinary tract infections
  • Gynecologic infections
  • Ophthalmologic infections
  • Otolaryngologic infections
  • Dental infections .

Case Studies and Research Findings

  • In Vitro Studies :
    A study comparing Tosufloxacin with other fluoroquinolones demonstrated its superior activity against pathogens responsible for gastrointestinal infections, such as Salmonella and Shigella . The compound was particularly effective in vitro against strains resistant to other antibiotics.
  • Clinical Observations :
    Clinical data indicate that while Tosufloxacin is effective, it carries risks associated with fluoroquinolones, including potential cartilage toxicity in children and severe adverse effects like thrombocytopenia and nephritis .
  • Resistance Patterns :
    Research indicates that resistance to fluoroquinolones can develop, particularly among enteric bacteria. Studies have shown that strains resistant to nalidixic acid exhibit compromised susceptibility to all tested fluoroquinolones, including Tosufloxacin .

Safety Profile

Despite its efficacy, Tosufloxacin has a controversial safety profile compared to other fluoroquinolones. Adverse effects reported include:

  • Severe thrombocytopenia
  • Nephritis
  • Hepatotoxicity
  • Potential risks of tendon damage and cartilage toxicity in pediatric populations .

特性

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.ClH/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHZSSCESOLBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104051-69-6
Record name Tosufloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104051696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOSUFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1FK9581QZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In 5 ml of 6N hydrochloric acid was dissolved 500 mg of ethyl 7-(3-acetylamino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate, and the resulting solution was subjected to reaction under reflux for 4 hours. Subsequently, the crystals thus deposited were collected by filtration and washed with 1 ml of water to obtain 390 mg (yield 84.0%) of 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride having a melting point of 247°-250° C. (decomp.). The physical properties of this compound were identical with those of the compound obtained in Example 54.
Name
ethyl 7-(3-acetylamino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In 4 ml of ethanol was suspended 200 mg of ethyl 2-[6-(3-acetylamino-1-pyrrolidinyl)-2-(2,4-difluorophenylamino)-5-fluoronicotinoyl]-3-(N,N-dimethylamino)acrylate, and 4 ml of 6N hydrochloric acid was added thereto, after which the resulting mixture was subjected to reaction under reflux for 3.5 hours. Subsequently, the solvent was removed by distillation under reduced pressure, and to the crystalline material thus obtained was added 2 ml of ethanol, after which crystals were collected by filtration to obtain 145 mg (yield 85.4%) of 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride.
Name
ethyl 2-[6-(3-acetylamino-1-pyrrolidinyl)-2-(2,4-difluorophenylamino)-5-fluoronicotinoyl]-3-(N,N-dimethylamino)acrylate
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In 6 ml of 6N hydrochloric acid was suspended 1.00 g of ethyl 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate, and the resulting suspension was subjected to reaction under reflux for 2 hours. Subsequently, 6 ml of water was added thereto and crystals were collected by filtration, and then washed with 2 ml of water to obtain 920 mg (yield 90.2%) of 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride having a melting point of 247°-250° C. (decomp.). The physical properties of this compound were identical with those of the compound obtained in Example 54.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosufloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Tosufloxacin hydrochloride
Reactant of Route 3
Reactant of Route 3
Tosufloxacin hydrochloride
Reactant of Route 4
Tosufloxacin hydrochloride
Reactant of Route 5
Reactant of Route 5
Tosufloxacin hydrochloride
Reactant of Route 6
Reactant of Route 6
Tosufloxacin hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。